派罗替尼
描述
吡咯替尼是一种不可逆的泛人表皮生长因子受体酪氨酸激酶抑制剂。它靶向人表皮生长因子受体 1、人表皮生长因子受体 2 和人表皮生长因子受体 4。 该化合物已显示出有希望的抗肿瘤活性,特别是在治疗人表皮生长因子受体 2 阳性晚期乳腺癌方面 .
科学研究应用
作用机制
吡咯替尼通过不可逆地结合到人表皮生长因子受体 1、人表皮生长因子受体 2 和人表皮生长因子受体 4 的酪氨酸激酶结构域发挥作用。这种结合抑制了这些受体的磷酸化,从而阻断了下游信号通路,如磷酸肌醇 3-激酶/蛋白激酶 B 通路和 Ras/丝裂原活化蛋白激酶通路。 这种抑制导致人表皮生长因子受体 2 阳性癌细胞的细胞增殖减少和凋亡增加 .
类似化合物:
拉帕替尼: 另一种靶向人表皮生长因子受体 1 和人表皮生长因子受体 2 的酪氨酸激酶抑制剂。
奈拉替尼: 另一种靶向人表皮生长因子受体 1、人表皮生长因子受体 2 和人表皮生长因子受体 4 的不可逆酪氨酸激酶抑制剂。
图卡替尼: 一种选择性靶向人表皮生长因子受体 2 的酪氨酸激酶抑制剂.
吡咯替尼的独特性: 吡咯替尼由于其不可逆地结合到多个表皮生长因子受体,与其他抑制剂相比,具有更广泛的活性谱。 它能够穿透血脑屏障,使其在治疗人表皮生长因子受体 2 阳性乳腺癌患者的脑转移方面特别有效 .
生化分析
Biochemical Properties
Pyrotinib interacts with the human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 1 (HER1), and HER4 . It inhibits these receptors, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is irreversible, which means that once Pyrotinib binds to these receptors, it does not easily dissociate .
Cellular Effects
Pyrotinib has been shown to have significant effects on various types of cells, particularly those that overexpress HER2 . It influences cell function by inhibiting the signaling pathways regulated by HER2, HER1, and HER4 . This can impact gene expression and cellular metabolism, leading to inhibited cell proliferation and induced cell cycle arrest .
Molecular Mechanism
The molecular mechanism of Pyrotinib involves its binding to HER2, HER1, and HER4 . This binding is irreversible, leading to the inhibition of these tyrosine kinases . As a result, the downstream signaling pathways regulated by these receptors, such as the PI3K/Akt and MAPK pathways, are disrupted . This can lead to changes in gene expression and ultimately affect cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrotinib have been observed over time. For instance, Pyrotinib monotherapy was found to be inefficient in inhibiting the proliferation of certain cancer cells in vitro . When combined with other agents, Pyrotinib exhibited a potent synergistic effect, leading to more evident cell cycle arrest and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of Pyrotinib in animal models have been shown to vary with different dosages . For example, in a mouse xenograft model, the combination of Pyrotinib with other agents led to a significant repression of in vivo tumor growth .
Metabolic Pathways
The primary metabolic pathways of Pyrotinib involve oxidative metabolites . These pathways include O-depicoline (M1), oxidation of pyrrolidine (M5), and oxidation of pyridine (M6-1, M6-2, M6-3, and M6-4) .
Subcellular Localization
It is known to bind to HER2, HER1, and HER4, which are typically located on the cell membrane . Therefore, it is likely that Pyrotinib localizes to the cell membrane where these receptors are present.
准备方法
合成路线和反应条件: 吡咯替尼的合成涉及多个步骤,从 3-氰基喹啉酮衍生物的制备开始。 该过程包括通过各种化学反应(如亲核取代和环化)形成关键中间体 .
工业生产方法: 吡咯替尼的工业生产由上海恒瑞医药进行。该工艺针对大规模生产进行了优化,确保高收率和纯度。 口服吡咯替尼的推荐剂量为每天一次 400 毫克,餐后服用 .
化学反应分析
反应类型: 吡咯替尼会经历几种类型的化学反应,包括:
氧化: 吡咯替尼在特定条件下可以氧化形成各种氧化衍生物。
还原: 还原反应可以修饰喹啉环体系,影响化合物的活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 使用氢氧化钠和各种烷基卤化物等试剂.
相似化合物的比较
Lapatinib: Another tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2.
Neratinib: An irreversible tyrosine kinase inhibitor targeting human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4.
Tucatinib: A selective tyrosine kinase inhibitor targeting human epidermal growth factor receptor 2.
Uniqueness of Pyrotinib: Pyrotinib is unique due to its irreversible binding to multiple human epidermal growth factor receptors, providing a broader spectrum of activity compared to other inhibitors. Its ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases in human epidermal growth factor receptor 2-positive breast cancer patients .
属性
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADXACCFNXBCFY-IYNHSRRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269662-73-8 | |
Record name | SHR-1258 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PYROTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。